molecular formula C15H19N3O3 B2502063 Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate CAS No. 1396867-73-4

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Cat. No. B2502063
CAS RN: 1396867-73-4
M. Wt: 289.335
InChI Key: LRNGFJXIUYWHNM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamates, which are a class of organic compounds characterized by the presence of a tert-butyl group attached to a carbamate moiety. These compounds are often used as intermediates in the synthesis of biologically active molecules or as protecting groups in organic synthesis due to their stability and ease of deprotection under mild conditions .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis method involves the resolution of tert-butyl cyclopentene-carboxylates for the asymmetric synthesis of cyclopentacin derivatives . Additionally, tert-butyl carbamates can be synthesized from L-Serine through a multi-step process including esterification, protection, and reduction steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For instance, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments . These techniques allow for the detailed analysis of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a range of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in kinetic resolutions and asymmetric syntheses, as demonstrated by the synthesis of differentially protected cyclopentacin derivatives . Furthermore, tert-butyl carbamates can be deprotected using mild reagents such as aqueous phosphoric acid, which is effective and environmentally benign .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds are generally stable and can be deprotected under mild conditions, which is advantageous for synthetic applications . The stability of the tert-butyl group and the ease of deprotection make these compounds versatile intermediates in organic synthesis. The reactivity of tert-butyl carbamates with various reagents and under different conditions can be exploited to synthesize a wide array of target molecules with high selectivity and yield .

Scientific Research Applications

Preparation and Reaction Studies

  • Preparation and Diels‐Alder Reaction : Tert-butyl carbamate derivatives have been used in the preparation and Diels-Alder reaction of a 2‐amido substituted furan, demonstrating their role in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).

  • Synthesis via Asymmetric Mannich Reaction : These compounds are also synthesized through asymmetric Mannich reactions, indicating their utility in chiral amino carbonyl compounds synthesis (Yang, Pan, & List, 2009).

Structural Analysis and Characterization

  • Carbamate Derivatives with Hydrogen Bonds : A study on carbamate derivatives, including tert-butyl carbamates, explored their crystal structure and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Das et al., 2016).

  • Photoredox-Catalyzed Cascades : Tert-butyl carbamates are used in photoredox-catalyzed cascades to assemble 3-aminochromones, highlighting their role in novel photocatalyzed protocols (Wang et al., 2022).

Synthetic Methods and Applications

  • Synthesis of Bioactive Intermediates : These compounds are intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Zhao et al., 2017).

  • Catalyzed Synthesis for Drug Intermediates : They are used in manganese complex-catalyzed epoxidation for synthesizing important synthetic intermediates of drugs (Qiu, Xia, & Sun, 2019).

  • Asymmetric Syntheses for Protease Inhibitors : Tert-butyl carbamates have been used in highly stereoselective asymmetric aldol routes, providing building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

  • Preparation for Organometallic Analogs : They play a role in the preparation of organometallic analogs, as seen in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives (Patra, Merz, & Metzler‐Nolte, 2012).

properties

IUPAC Name

tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNGFJXIUYWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

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